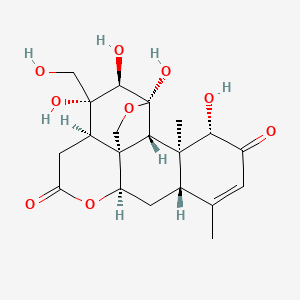
5-Hydroxy-L-tryptophan-4,6,7-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-5-Hydroxytryptophan-d3 is a deuterated form of L-5-Hydroxytryptophan, a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. This compound is used in scientific research to study the metabolic pathways and effects of serotonin in the brain and body. The deuterium labeling in L-5-Hydroxytryptophan-d3 allows for more precise tracking and analysis in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-5-Hydroxytryptophan-d3 can be synthesized through a series of chemical reactions starting from L-tryptophan. The process involves the hydroxylation of L-tryptophan to produce L-5-Hydroxytryptophan, followed by the incorporation of deuterium atoms. The hydroxylation step typically uses tryptophan hydroxylase as a catalyst, with tetrahydrobiopterin as a cofactor. The reaction conditions include a pH of 8.5 and a temperature of 35°C for optimal enzyme activity .
Industrial Production Methods
Industrial production of L-5-Hydroxytryptophan-d3 often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to express high levels of tryptophan hydroxylase and other necessary enzymes. The fermentation process is carried out in bioreactors, with glucose as the primary carbon source. The final product is purified through a series of chromatographic techniques to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-5-Hydroxytryptophan-d3 undergoes several types of chemical reactions, including:
Oxidation: L-5-Hydroxytryptophan-d3 can be oxidized to form 5-hydroxyindoleacetic acid.
Decarboxylation: This reaction converts L-5-Hydroxytryptophan-d3 to serotonin, catalyzed by aromatic L-amino acid decarboxylase.
Substitution: Various substitution reactions can occur at the hydroxyl group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Decarboxylation: This reaction typically requires the presence of pyridoxal phosphate as a cofactor.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
5-Hydroxyindoleacetic acid: Formed through oxidation.
Serotonin: Produced via decarboxylation.
Various derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
L-5-Hydroxytryptophan-d3 is widely used in scientific research due to its role as a serotonin precursor. Its applications include:
Neuroscience: Studying the effects of serotonin on mood, cognition, and behavior.
Pharmacology: Investigating the metabolism and pharmacokinetics of serotonin-related drugs.
Clinical Research: Exploring the therapeutic potential of serotonin precursors in treating depression, insomnia, and other disorders.
Biochemistry: Analyzing metabolic pathways involving serotonin and its derivatives.
Mécanisme D'action
L-5-Hydroxytryptophan-d3 exerts its effects by increasing the production of serotonin in the brain and central nervous system. It crosses the blood-brain barrier and is converted to serotonin by aromatic L-amino acid decarboxylase. Serotonin then binds to its receptors, modulating various physiological processes such as mood, appetite, and sleep .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-5-Hydroxytryptophan: The non-deuterated form, used similarly in research and therapeutics.
Tryptophan: The precursor to L-5-Hydroxytryptophan, involved in the same metabolic pathway.
Serotonin: The neurotransmitter produced from L-5-Hydroxytryptophan.
Uniqueness
L-5-Hydroxytryptophan-d3 is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i1D,2D,4D |
Clé InChI |
LDCYZAJDBXYCGN-BSWQNAMISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1NC=C2C[C@@H](C(=O)O)N)[2H])O)[2H] |
SMILES canonique |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



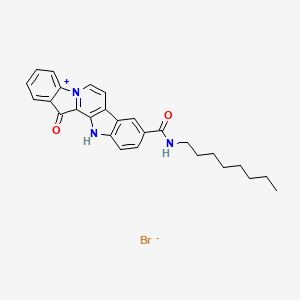
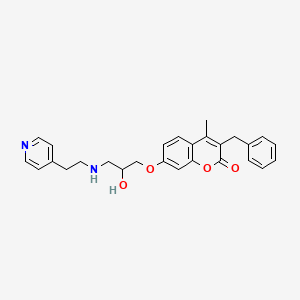


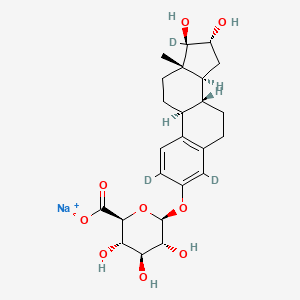
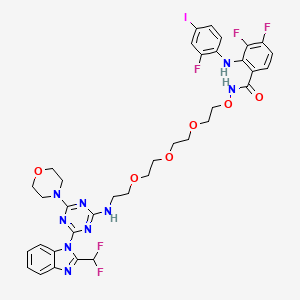
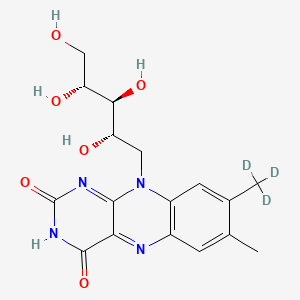
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)



